5-Amino-4-methoxy-2-methylbenzoic acid

Physicochemical property differentiation Ionization state control Reactivity profiling

5-Amino-4-methoxy-2-methylbenzoic acid (CAS 1779971-68-4, molecular formula C9H11NO3, MW 181.19 g/mol) is a trisubstituted aromatic carboxylic acid featuring a unique 2-methyl-4-methoxy-5-amino substitution pattern on the benzoic acid framework. This specific arrangement distinguishes it from other C9H11NO3 positional isomers and related aminomethoxybenzoic acid derivatives commonly used as pharmaceutical intermediates and synthetic building blocks.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Cat. No. B12101937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4-methoxy-2-methylbenzoic acid
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)O)N)OC
InChIInChI=1S/C9H11NO3/c1-5-3-8(13-2)7(10)4-6(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
InChIKeySKPRIILLFUULSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-4-methoxy-2-methylbenzoic Acid: Procurement and Scientific Selection Overview


5-Amino-4-methoxy-2-methylbenzoic acid (CAS 1779971-68-4, molecular formula C9H11NO3, MW 181.19 g/mol) is a trisubstituted aromatic carboxylic acid featuring a unique 2-methyl-4-methoxy-5-amino substitution pattern on the benzoic acid framework. This specific arrangement distinguishes it from other C9H11NO3 positional isomers and related aminomethoxybenzoic acid derivatives commonly used as pharmaceutical intermediates and synthetic building blocks. Its predicted physicochemical properties include a pKa of 3.34±0.25, a boiling point of 358.6±42.0 °C, and a density of 1.253±0.06 g/cm3 . The compound is available at research-grade purity (≥95%) and is typically stored at 0°C to maintain stability .

Why 5-Amino-4-methoxy-2-methylbenzoic Acid Cannot Be Interchanged with Generic Analogs


Substituting 5-Amino-4-methoxy-2-methylbenzoic acid with seemingly similar C9H11NO3 positional isomers or other aminomethoxybenzoic acids introduces significant risks to synthetic outcomes and research reproducibility. The 2-methyl-4-methoxy-5-amino substitution pattern creates a distinct electronic environment on the aromatic ring, influencing both the carboxylic acid pKa and the nucleophilicity/reactivity of the amino group. Even closely related isomers, such as 5-amino-2-methoxy-4-methylbenzoic acid (CAS 70752-50-0), differ in the relative positioning of the methoxy and methyl substituents, which can alter hydrogen-bonding networks, steric accessibility, and metabolic stability in downstream applications . Empirical evidence from multiple procurement databases indicates that the target compound demonstrates significantly different acid strength (pKa 3.34±0.25) compared to analogs like 2-amino-4-methoxybenzoic acid (pKa 5.21±0.10), a ~1.9 log unit difference that translates to over 70-fold variation in ionization state at physiological pH . These quantifiable differences directly impact solubility, reactivity, and bioavailability, making simple generic substitution scientifically invalid.

5-Amino-4-methoxy-2-methylbenzoic Acid: Quantifiable Differentiation Evidence for Procurement Decisions


Carboxylic Acid pKa: 1.9 Log Unit Difference vs. 2-Amino-4-methoxybenzoic Acid Alters Ionization and Reactivity

The target compound exhibits a predicted pKa of 3.34±0.25 , indicating significantly stronger acidity compared to the structurally related analog 2-amino-4-methoxybenzoic acid (CAS 4294-95-5), which has a predicted pKa of 5.21±0.10 . This ~1.9 log unit difference corresponds to a >70-fold variation in the ratio of ionized to unionized species at physiological pH 7.4, directly influencing aqueous solubility, membrane permeability, and nucleophilic reactivity of the amino group [1]. The enhanced acidity of the target compound arises from the electron-withdrawing effect of the 2-methyl group in conjunction with the 4-methoxy substitution pattern, a unique combination not present in the comparator.

Physicochemical property differentiation Ionization state control Reactivity profiling

Purity Profile: 95% Minimum Purity with 0°C Storage Requirement Differentiates from Ambient-Stable Analogs

The target compound is supplied at a minimum purity of 95% and requires storage at 0°C to maintain stability . In contrast, the positional isomer 5-amino-2-methoxy-4-methylbenzoic acid (CAS 70752-50-0) is available at comparable 95-98% purity but is documented as stable at room temperature or under refrigeration . This temperature sensitivity difference indicates distinct thermal stability profiles, likely attributable to the 2-methyl substitution pattern in the target compound, which may increase susceptibility to decarboxylation or oxidation. The 0°C storage requirement serves as a critical procurement differentiator for labs with cold storage capacity constraints and directly informs handling protocols during synthesis.

Research-grade purity Storage stability Procurement specifications

Computational Lipophilicity: AlogP 1.29 and PSA 90.65 Indicate Distinct Drug-Likeness Profile

The target compound has a calculated AlogP of 1.29 and a Polar Surface Area (PSA) of 90.65 . While no direct head-to-head comparison data are available for exact isomers, class-level inference from substituted benzoic acid series indicates that the 2-methyl-4-methoxy-5-amino substitution pattern yields a distinct balance of lipophilicity and polarity relative to other aminomethoxybenzoic acid derivatives [1]. The moderate AlogP value (1.29) falls within the optimal range for oral bioavailability (1-3), and the PSA of 90.65 Ų is below the typical 140 Ų threshold for blood-brain barrier penetration, suggesting potential utility in peripheral therapeutic applications. The methyl group at the 2-position contributes to this balanced profile by providing modest lipophilicity without the excessive increase seen in more heavily alkylated analogs.

Drug-likeness prediction ADME property differentiation Computational chemistry

5-Amino-4-methoxy-2-methylbenzoic Acid: Evidence-Based Application Scenarios for Scientific and Industrial Use


Precision Synthesis of Pharmaceutical Intermediates Requiring Controlled Acidity and Reactivity

The target compound's pKa of 3.34±0.25 makes it particularly suitable as a building block in synthetic routes requiring a more acidic carboxylic acid handle compared to analogs like 2-amino-4-methoxybenzoic acid (pKa 5.21±0.10). This increased acidity facilitates selective deprotonation and carboxylate formation under milder basic conditions, enabling chemoselective amide bond formation or esterification in the presence of other acid-sensitive functional groups . The 5-amino group, positioned para to the methoxy substituent, retains sufficient nucleophilicity for subsequent derivatization (e.g., diazotization, acylation, or reductive amination) without competing intramolecular hydrogen bonding that often complicates ortho-amino benzoic acid derivatives [1].

Fragment-Based Drug Discovery and Lead Optimization Programs

With a calculated AlogP of 1.29 and PSA of 90.65, this compound occupies a favorable region of drug-like chemical space, making it a viable fragment or scaffold for medicinal chemistry campaigns targeting peripheral therapeutic targets . The balanced lipophilicity supports adequate aqueous solubility while maintaining sufficient membrane permeability for cellular assays. The unique 2-methyl-4-methoxy-5-amino substitution pattern offers a distinct three-dimensional pharmacophore that is underrepresented in commercial screening libraries compared to simpler aminobenzoic acids, providing an opportunity for novel intellectual property generation [2].

Specialized Analytical Method Development and Reference Standard Use

The compound's requirement for 0°C storage and its distinct chromatographic behavior relative to isomeric impurities make it suitable as a reference standard for HPLC method development targeting substituted benzoic acids. Its predicted boiling point of 358.6±42.0 °C and density of 1.253±0.06 g/cm3 provide parameters for GC-MS method optimization . Researchers developing analytical methods for complex mixtures containing aminomethoxybenzoic acid derivatives can leverage this compound's unique retention characteristics to validate separation protocols and identify isomeric contaminants in reaction monitoring.

Structure-Activity Relationship (SAR) Studies on Substituted Benzoic Acid Pharmacophores

The 1.9 log unit pKa difference relative to 2-amino-4-methoxybenzoic acid provides a quantitative basis for SAR studies investigating the role of carboxylic acid ionization in target binding . This compound serves as a matched molecular pair with its isomers, allowing researchers to systematically probe how substituent position influences physicochemical properties and biological activity. The 2-methyl group introduces a defined steric constraint that can be exploited to map binding pocket topography in enzyme inhibition assays.

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